molecular formula C10H11NO2 B1673987 5-Hydroxytryptophol CAS No. 154-02-9

5-Hydroxytryptophol

Cat. No. B1673987
CAS RN: 154-02-9
M. Wt: 177.2 g/mol
InChI Key: KQROHCSYOGBQGJ-UHFFFAOYSA-N
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Description

5-Hydroxytryptophol is a member of indoles . It is a natural product found in Hyrtios erectus . It is a neuromodulatory analog of serotonin and melatonin found in the needles of the Pinus sylvestris tree, wine, and beer . It is also a metabolite of serotonin that is excreted primarily as the glucuronide conjugate in human urine .


Synthesis Analysis

5-Hydroxytryptophan (5-HTP) is produced from tryptophan by tryptophan hydroxylase (TPH), which is present in two isoforms (TPH1 and TPH2). Decarboxylation of 5-HTP yields serotonin (5-hydroxytryptamine, 5-HT) that is further transformed to melatonin . A novel cofactor regeneration process has been developed to achieve enhanced synthesis of 5-HTP using modified l-phenylalanine 4-hydroxylase of Chromobacterium violaceum .


Molecular Structure Analysis

The molecular formula of 5-Hydroxytryptophol is C10H11NO2 . The IUPAC name is 3-(2-hydroxyethyl)-1H-indol-5-ol . The InChI is InChI=1S/C10H11NO2/c12-4-3-7-6-11-10-2-1-8(13)5-9(7)10/h1-2,5-6,11-13H,3-4H2 .


Chemical Reactions Analysis

Decarboxylation of 5-HTP yields serotonin (5-hydroxytryptamine, 5-HT) that is further transformed to melatonin .


Physical And Chemical Properties Analysis

The molecular weight of 5-Hydroxytryptophol is 177.20 g/mol .

Scientific Research Applications

Microbial Synthesis and Metabolic Engineering

5-Hydroxytryptophan (5-HTP) is a precursor to neurotransmitters such as serotonin, with clinical applications against depression, insomnia, obesity, and chronic headaches. Its commercial production has been limited to extraction from Griffonia simplicifolia seeds due to the lack of synthetic methods. However, research has shown efficient microbial production of 5-HTP through protein and metabolic engineering in Escherichia coli, demonstrating the potential for scalable synthetic production methods and expanding microbial native metabolism for therapeutic uses (Lin et al., 2014).

Marker for Recent Alcohol Intake

5-Hydroxytryptophol, a serotonin metabolite, serves as a biochemical marker of acute alcohol consumption. Its formation increases after alcohol intake due to metabolic interaction, making it a sensitive and specific indicator for recent alcohol use. This has applications in clinical monitoring, elective surgery, and forensic toxicology, offering a reliable method for detecting alcohol intake (Beck & Helander, 2003).

Depression and Anxiety Treatment

5-HTP has been studied as a natural alternative for treating depression and anxiety. A systematic review and meta-analysis showed that 5-HTP might be more effective than placebo in alleviating symptoms of depression, although the evidence quality necessitates further research for conclusive results. This suggests 5-HTP's potential as a therapeutic agent in mental health care, despite the need for more rigorous studies (Shaw, Turner, & Del Mar, 2002).

Protein-Protein Interactions and Folding

5-Hydroxytryptophan is utilized in studying protein-protein interactions and folding transitions. It acts as a fluorescent probe in recombinant proteins, aiding in the investigation of complex protein systems' structure, interactions, and dynamics. This application provides valuable insights into protein behavior and molecular interactions (Corrêa & Farah, 2005).

Corrosion Inhibition

Research into eco-friendly corrosion inhibitors for steel surfaces in acidic environments has identified 5-HTP as an effective compound. Its use in conjunction with other additives has shown promise in protecting steel surfaces, demonstrating its potential in industrial applications, particularly in oilfield chemicals and well treatment fluids (Ituen, Akaranta, & James, 2016).

Future Directions

5-Hydroxytryptophan (5-HTP) has positive clinical effects on various neuropsychiatric and metabiotic disorders, especially depression . Future developments are focused on safer 5-HTP production . The accurate mechanisms that 5-HTP regulates the gut microbiota dysbiosis in mice with depression-like behaviors are not elucidated in this study, and awaits future experimental endeavor .

properties

IUPAC Name

3-(2-hydroxyethyl)-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-4-3-7-6-11-10-2-1-8(13)5-9(7)10/h1-2,5-6,11-13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQROHCSYOGBQGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165505
Record name Hydroxytryptophol
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Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Hydroxytryptophol
Source Human Metabolome Database (HMDB)
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Product Name

5-Hydroxytryptophol

CAS RN

154-02-9
Record name 5-Hydroxytryptophol
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Record name 5-Hydroxytryptophol
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Record name 5-hydroxy-1H-indole-3-ethanol
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Record name 5-HYDROXYTRYPTOPHOL
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Record name 5-Hydroxytryptophol
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

5-Hydroxyindol-3-acetic acid (1.91 g, 10 mmoles) was initially introduced into MC (40 ml) under argon, the mixture was cooled to −78° C. and diisopropylaluminium hydride (0.2 M in toluene, 40 ml, 48 mmoles) was added in the course of 20 min, while stirring. When the addition of the reducing agent had ended, the mixture was allowed to come to RT in the course of 5 hours and was then left at RT for a further hour. For working up, methanol (2 ml) was cautiously added to the reaction mixture. The previously continuously solid mass became liquid again during the addition. Saturated NaCl solution (10 ml) was now added in portions to the mixture. The resulting mixture was left to stand overnight and then filtered off with suction over kieselguhr. The filter cake was washed with a total of 400 ml MC. The filtrate was dried over sodium sulfate and concentrated. 730 mg 3-(2-hydroxy-ethyl)-1H-indol-5-ol were obtained (m.p. 98-102° C.).
Quantity
1.91 g
Type
reactant
Reaction Step One
Name
diisopropylaluminium hydride
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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